molecular formula C10H13N3O4 B11736183 Ethyl 3-amino-3-(2-(2-furancarbonyl)hydrazinyl)acrylate

Ethyl 3-amino-3-(2-(2-furancarbonyl)hydrazinyl)acrylate

Cat. No.: B11736183
M. Wt: 239.23 g/mol
InChI Key: YJPPGGNTWZVCPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate is a chemical compound with the molecular formula C10H13N3O4 It is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate typically involves the reaction of ethyl acetoacetate with furan-2-carbohydrazide under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for ethyl 3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and furan groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce various hydrazine derivatives.

Scientific Research Applications

Ethyl 3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate is unique due to its specific structure, which combines the furan ring with an amino and formohydrazido group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

ethyl 3-amino-3-[2-(furan-2-carbonyl)hydrazinyl]prop-2-enoate

InChI

InChI=1S/C10H13N3O4/c1-2-16-9(14)6-8(11)12-13-10(15)7-4-3-5-17-7/h3-6,12H,2,11H2,1H3,(H,13,15)

InChI Key

YJPPGGNTWZVCPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(N)NNC(=O)C1=CC=CO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.